Vatalanib-d4 (dihydrochloride)
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Overview
Description
Vatalanib-d4 (dihydrochloride) is a deuterated form of Vatalanib, an oral receptor tyrosine kinase inhibitor. It is designed to block all known vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. This compound is primarily investigated for its potential in treating various types of cancer by inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the dihydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
Industrial production of Vatalanib-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Vatalanib-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Vatalanib-d4 (dihydrochloride), which are studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Vatalanib-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on metabolic stability and pharmacokinetics.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including colorectal cancer and non-small cell lung cancer.
Industry: Utilized in the development of new anti-cancer drugs and as a reference standard in analytical chemistry
Mechanism of Action
Vatalanib-d4 (dihydrochloride) exerts its effects by potently inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. These receptors play a crucial role in the formation of new blood vessels, which are essential for tumor growth and metastasis. By blocking these receptors, Vatalanib-d4 (dihydrochloride) effectively inhibits angiogenesis, thereby reducing tumor growth and spread .
Comparison with Similar Compounds
Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor.
Sorafenib: A small molecule inhibitor that targets multiple kinases, including vascular endothelial growth factor receptors.
Sunitinib: Another small molecule inhibitor that targets similar receptors as Vatalanib.
Uniqueness
Vatalanib-d4 (dihydrochloride) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated analogs. This property makes it a valuable compound for studying the effects of deuteration on drug metabolism and for developing more effective anti-cancer therapies .
Properties
Molecular Formula |
C20H17Cl3N4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H/i5D,6D,7D,8D;; |
InChI Key |
AZUQEHCMDUSRLH-CCFLRNNZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H].Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl |
Origin of Product |
United States |
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